molecular formula C13H8ClNS B11826489 1-Chlorodibenzo[b,f][1,4]thiazepine

1-Chlorodibenzo[b,f][1,4]thiazepine

Katalognummer: B11826489
Molekulargewicht: 245.73 g/mol
InChI-Schlüssel: LBDDYEVEGAFVBT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Chlorodibenzo[b,f][1,4]thiazepine is a heterocyclic compound with the molecular formula C13H8ClNS. It is a derivative of dibenzo[b,f][1,4]thiazepine, characterized by the presence of a chlorine atom at the 1-position. This compound is known for its significant pharmacological properties and is often used as an intermediate in the synthesis of various pharmaceuticals, including antipsychotic drugs like quetiapine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Chlorodibenzo[b,f][1,4]thiazepine can be synthesized through several methods. One common approach involves the use of 10H-dibenzo[b,f][1,4]thiazepine-11-one as a starting material. The reaction is carried out in the presence of a Vilsmeier reagent, which is prepared from di-(trichloromethyl)carbonic ester and dimethylformamide (DMF). The reaction typically occurs under heating in an organic solvent .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and the use of inert atmospheres to prevent degradation of the product .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Chlorodibenzo[b,f][1,4]thiazepine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

1-Chlorodibenzo[b,f][1,4]thiazepine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Serves as a precursor in the synthesis of antipsychotic drugs like quetiapine, which is used to treat schizophrenia and bipolar disorder.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Wirkmechanismus

The mechanism of action of 1-Chlorodibenzo[b,f][1,4]thiazepine is primarily related to its role as an intermediate in the synthesis of active pharmaceutical ingredients. For instance, in the case of quetiapine, the compound interacts with various neurotransmitter receptors in the brain, including serotonin and dopamine receptors, to exert its antipsychotic effects. The molecular targets and pathways involved are complex and involve modulation of neurotransmitter activity .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-Chlorodibenzo[b,f][1,4]thiazepine is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. This substitution can enhance the compound’s ability to interact with specific molecular targets, making it a valuable intermediate in pharmaceutical synthesis.

Eigenschaften

Molekularformel

C13H8ClNS

Molekulargewicht

245.73 g/mol

IUPAC-Name

7-chlorobenzo[b][1,4]benzothiazepine

InChI

InChI=1S/C13H8ClNS/c14-10-4-3-7-12-9(10)8-15-11-5-1-2-6-13(11)16-12/h1-8H

InChI-Schlüssel

LBDDYEVEGAFVBT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)N=CC3=C(S2)C=CC=C3Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.